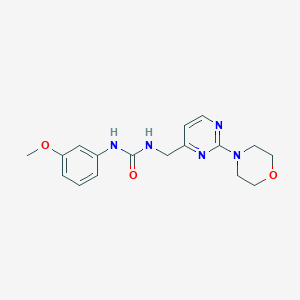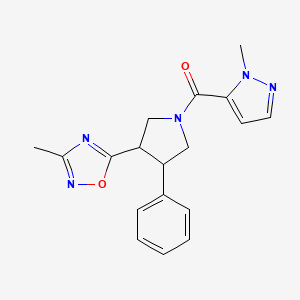![molecular formula C14H15FN2OS B2657603 (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one CAS No. 866156-18-5](/img/structure/B2657603.png)
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and CAS Registry Number .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It’s important to note that the synthesis process can vary based on the desired yield, cost-effectiveness, and environmental impact .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The Arrhenius equation is often used to relate the rate constant of a chemical reaction to temperature and activation energy .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, and reactivity with other substances .科学的研究の応用
Antimicrobial Activity
The compound under investigation is part of a broader class of fluorine-containing synthetic molecules that have been explored for their antimicrobial properties. Research has demonstrated that the introduction of a fluorine atom into specific positions of benzoyl group-containing compounds, similar to the chemical structure of (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, enhances their antimicrobial efficacy. For instance, a study by Desai et al. (2013) synthesized 5-arylidene derivatives with a fluorine atom at the 4th position of the benzoyl group. These compounds showed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of fluorine-containing compounds in antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).
Antinociceptive and Anti-inflammatory Properties
Fluorine-containing thiazol derivatives have also been investigated for their potential antinociceptive and anti-inflammatory properties. Alam et al. (2010) synthesized thiazolo[3,2-a]pyrimidine derivatives starting with 4-fluoroaniline, showing significant anti-inflammatory and antinociceptive activities in animal models. These findings suggest that compounds with a structural framework similar to (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one may hold potential for the development of new anti-inflammatory and pain management drugs (Alam, Khan, Siddiqui, & Ahsan, 2010).
Biophotonic Materials
The compound's structural analogs have been explored for applications in biophotonics due to their optical properties. Nesterov et al. (2003) characterized compounds similar in structure for their one- and two-photon absorption of light and fluorescence, revealing their potential as biophotonic materials. This suggests that (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one and its derivatives could be valuable in the development of optical materials and sensors for biological applications (Nesterov et al., 2003).
Fluorophores for Analytical and Biological Chemistry
In the quest for highly sensitive fluorophores, the compound's analogs have been synthesized and evaluated for their fluorescence properties. For example, Takechi et al. (2000) synthesized 3-azolyl-7-diethylaminocoumarin derivatives, including compounds structurally related to (5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, identifying candidates with promising fluorescence properties for analytical and biological applications. This underscores the potential utility of fluorine-containing compounds in enhancing fluorescence-based detection methods (Takechi, Oda, Nishizono, Oda, & Machida, 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5E)-2-(diethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-3-17(4-2)14-16-13(18)12(19-14)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXTGFWYBKNJW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)
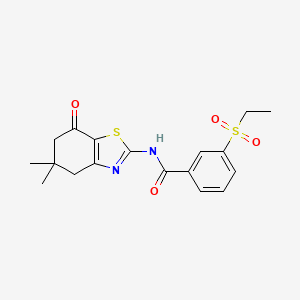
![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
![N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2657524.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
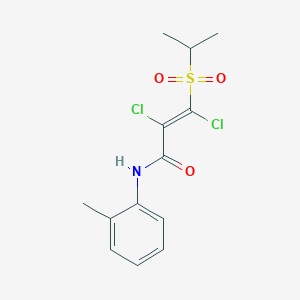
![3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B2657529.png)
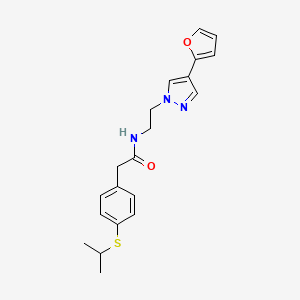
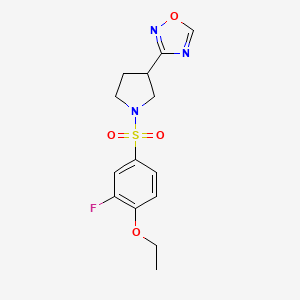
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
